molecular formula C12H18Si B14404729 Trimethyl(2-phenylprop-1-en-1-yl)silane CAS No. 85299-08-7

Trimethyl(2-phenylprop-1-en-1-yl)silane

Cat. No.: B14404729
CAS No.: 85299-08-7
M. Wt: 190.36 g/mol
InChI Key: CUDBXZXGMXPVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2-phenylprop-1-en-1-yl)silane is an organosilicon compound with the molecular formula C12H18Si. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenylprop-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-phenylprop-1-en-1-yl)silane typically involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate silyl anion, which then reacts with phenylacetylene to form the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organosilicon chemistry suggest that similar synthetic routes could be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenylprop-1-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silyl hydrides.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silyl hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(2-phenylprop-1-en-1-yl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.

    Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which Trimethyl(2-phenylprop-1-en-1-yl)silane exerts its effects is largely dependent on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various functional groups allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary widely and are often specific to the particular chemical transformation or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(3-phenylprop-1-yn-1-yl)silane
  • Trimethyl(prop-1-yn-1-yl)silane

Uniqueness

Trimethyl(2-phenylprop-1-en-1-yl)silane is unique due to the presence of the 2-phenylprop-1-en-1-yl group, which imparts distinct reactivity and steric properties compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.

Properties

CAS No.

85299-08-7

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

trimethyl(2-phenylprop-1-enyl)silane

InChI

InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

CUDBXZXGMXPVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.